3-(Morpholinocarbonyl)coumarin
Overview
Description
3-(Morpholinocarbonyl)coumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties. The addition of a morpholinocarbonyl group to the coumarin structure enhances its potential therapeutic applications, particularly in the context of neurodegenerative diseases like Alzheimer’s disease.
Mechanism of Action
Target of Action
Coumarin derivatives are known to have a broad range of biological targets due to their diverse biological and therapeutic properties . They have been reported to be promising pharmacophores for the development of novel anticancer drugs .
Mode of Action
Coumarin derivatives are known to interact with their targets in various ways, leading to changes in cellular processes . For instance, some coumarin derivatives have been found to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light, which has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Biochemical Pathways
Coumarins are secondary metabolites made up of benzene and α-pyrone rings fused together, originating from the general phenylpropanoid pathway . They contribute to various biological processes, including defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and potentially hormonal regulation .
Pharmacokinetics
Coumarins are known to have a narrow therapeutic index, often resulting in an unacceptably low anticoagulant effect with an increased risk of thromboembolism or unacceptably high anticoagulant effect with an increased risk of haemorrhages .
Result of Action
Coumarin derivatives have been reported to have numerous biological and therapeutic properties, including anticancer, metabolic, and degenerative disorders .
Action Environment
The presence of a carboxyl group in coumarin-3-carboxylic acid can easily participate in c3-, and c4-functionalization, as well as cyclization reactions . The carboxyl moiety as a directing group enhances the reactivity of coumarins as dienophiles, which facilitates the participation of these scaffolds in the synthesis of various heterocycles .
Biochemical Analysis
Cellular Effects
Coumarins have been reported to exhibit fascinating fluorescence behavior upon excitation with ultraviolet (UV) light . This property has propelled coumarins into the spotlight as versatile fluorophores with wide-ranging applications in science and technology .
Molecular Mechanism
Coumarins have been found to exhibit various pharmacological effects, including anti-HIV, anticancer, antioxidant, anti-inflammatory, antifungal, antibacterial, and anticoagulant activities
Dosage Effects in Animal Models
Coumarins have been found to exhibit various pharmacological effects, which could potentially vary with dosage .
Metabolic Pathways
Coumarins are known to participate in various metabolic pathways
Transport and Distribution
Coumarins are known to interact with various transporters and binding proteins .
Subcellular Localization
Changes in coumarin pharmacokinetics and CYP2E1 subcellular distribution have been observed to contribute to resistance to coumarin-induced hepatic necrosis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Morpholinocarbonyl)coumarin typically involves the reaction of coumarin with morpholine and a carbonylating agent. One common method is the reaction of 3-hydroxycoumarin with morpholine in the presence of a carbonylating agent such as phosgene or triphosgene. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-(Morpholinocarbonyl)coumarin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can modify the carbonyl group, leading to different functional groups.
Substitution: The morpholinocarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines .
Scientific Research Applications
3-(Morpholinocarbonyl)coumarin has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential neuroprotective effects and its ability to inhibit enzymes involved in neurodegenerative diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions like Alzheimer’s disease and cancer.
Industry: It is used in the development of fluorescent dyes and sensors due to its unique photophysical properties
Comparison with Similar Compounds
Similar Compounds
Coumarin: The parent compound, known for its anticoagulant properties.
Warfarin: A well-known anticoagulant derived from coumarin.
Dicoumarol: Another anticoagulant with a similar structure to coumarin.
3-(Bromoacetyl)coumarin: A derivative with different functional groups that exhibit unique chemical properties.
Uniqueness
3-(Morpholinocarbonyl)coumarin is unique due to the presence of the morpholinocarbonyl group, which enhances its solubility and bioavailability. This modification also allows for more specific interactions with molecular targets, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
3-(morpholine-4-carbonyl)chromen-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO4/c16-13(15-5-7-18-8-6-15)11-9-10-3-1-2-4-12(10)19-14(11)17/h1-4,9H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSKQRHMOPTNAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC3=CC=CC=C3OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171148 | |
Record name | Coumarin, 3-(morpholinocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>38.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24779266 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
18144-52-0 | |
Record name | 3-(4-Morpholinylcarbonyl)-2H-1-benzopyran-2-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18144-52-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Coumarin, 3-(morpholinocarbonyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144520 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Coumarin, 3-(morpholinocarbonyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00171148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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